2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide
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Description
The compound is a complex organic molecule with several functional groups. It contains an imidazo[2,1-c][1,2,4]triazin ring, which is a type of heterocyclic compound. The presence of fluorophenyl and methoxyphenyl groups suggests that it might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their relative positions. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
- Application : The compound serves as a prosthetic group called [18F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione (F-PTAD) . It specifically binds to tyrosine-containing peptides or proteins, enabling PET imaging of specific targets. This versatile radiolabeling technique aids in new developments for disease diagnosis and drug development.
Radiolabeling for PET Imaging
Flagothier, J., Warnier, C., Dammicco, S., Lemaire, C., & Luxen, A. (2013). Synthesis of [18F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione: an agent for specific radiolabelling of tyrosine. RSC Advances, 3(47), 24466-24470. Link Klapötke, T. M., Sabaté, C. M., Stierstorfer, J., & Witkowski, T. G. (2016). Prediction of structures and properties of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) as candidates for green high energy density materials. Journal of Materials Chemistry A, 4(5), 1859-1865. Link Zhang, Y., Wang, Y., & Wang, J. (2018). Binding investigation and preliminary optimisation of the 3-amino-1,2,4-triazin-5(2H)-one scaffold for Fyn kinase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 634-641. [Link](https://www.tandfonline.com/doi/pdf
properties
IUPAC Name |
2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4/c1-30-16-4-2-3-14(11-16)22-17(27)12-26-19(29)18(28)25-10-9-24(20(25)23-26)15-7-5-13(21)6-8-15/h2-8,11H,9-10,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSQONVCJNLCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide |
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